Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28FNO4 and a molecular weight of 365.44 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research .
Biochemical Analysis
Biochemical Properties
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of derivatives used in medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of sodium channels, which are crucial for maintaining cellular homeostasis . By modulating these channels, this compound can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it is used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme, which plays a role in inflammatory responses . These binding interactions can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes. For example, the interaction with enzymes involved in the metabolism of sodium channel blockers can affect the overall efficacy and safety of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is essential for predicting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluorobenzyl bromide with Ethyl N-Boc-piperidine-4-carboxylate . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
Hydrolysis Products: 4-(4-fluorobenzyl)piperidine and Boc-protected piperidine derivatives.
Scientific Research Applications
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is used in various scientific research fields:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Lacks the fluorobenzyl group, making it less selective in certain reactions.
4-(4-Fluorobenzyl)piperidine: Does not have the Boc-protecting group, which can affect its stability and reactivity.
Uniqueness
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is unique due to the combination of the Boc-protecting group and the fluorobenzyl moiety. This combination enhances its stability and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYXHXWARGQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584851 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917755-77-2 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917755-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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